![molecular formula C17H23NO2 B14332008 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione CAS No. 104549-51-1](/img/structure/B14332008.png)
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is a compound that features a piperidine ring attached to a phenyl group and a pentane-2,4-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine with phenylacetyl chloride to form the intermediate, which is then reacted with pentane-2,4-dione under basic conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The piperidine ring can interact with receptors or ion channels, influencing cellular signaling pathways . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenylacetyl chloride: Used as a precursor in the synthesis of various piperidine derivatives.
Pentane-2,4-dione: A diketone used in organic synthesis and as a chelating agent.
Uniqueness
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is unique due to its combination of a piperidine ring, phenyl group, and diketone moiety. This structure provides a versatile scaffold for the development of new pharmaceuticals and materials. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
104549-51-1 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
3-[phenyl(piperidin-1-yl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C17H23NO2/c1-13(19)16(14(2)20)17(15-9-5-3-6-10-15)18-11-7-4-8-12-18/h3,5-6,9-10,16-17H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
QWPPREODZKCLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C1=CC=CC=C1)N2CCCCC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


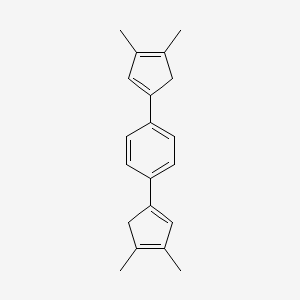

![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
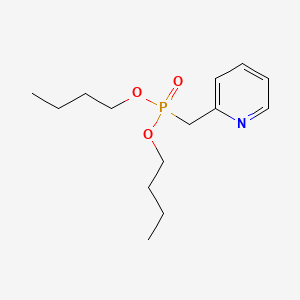
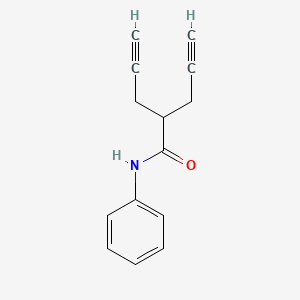
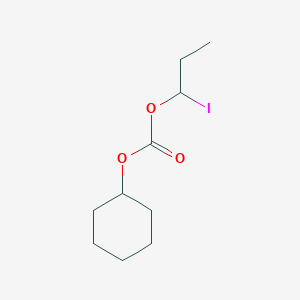
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
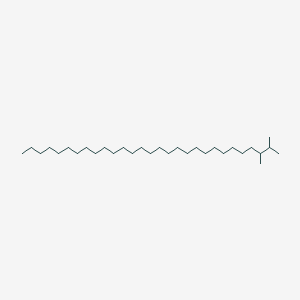
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

